molecular formula C17H16ClN5O B2829615 2-(2-chlorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide CAS No. 2034373-83-4

2-(2-chlorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

Cat. No. B2829615
CAS RN: 2034373-83-4
M. Wt: 341.8
InChI Key: OGEWAIYRIJDFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chlorophenyl Compounds in Environmental and Health Research

Chlorophenyl compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives, have been extensively studied for their environmental persistence, potential for bioaccumulation, and health implications. Research has focused on their use as pesticides and the associated risks of exposure to human health and ecosystems. Studies have highlighted the need for monitoring these compounds in environmental matrices and assessing their impact on non-target organisms and human health (Osterloh, Lotti, & Pond, 1983; Norén & Meironyte, 2000).

NMDA Receptor Antagonists in Neuroscience

Compounds acting on NMDA receptors, including antagonists like ketamine, have been the subject of neuroscience research, particularly in the context of depression treatment and the modulation of synaptic plasticity. Ketamine's rapid antidepressant effects in treatment-resistant depression highlight the potential of NMDA receptor modulators in psychiatric disorders (Berman et al., 2000). This area of research suggests a promising avenue for investigating the therapeutic applications of related NMDA receptor modulators.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-23-13(9-15(22-23)16-11-19-6-7-20-16)10-21-17(24)8-12-4-2-3-5-14(12)18/h2-7,9,11H,8,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEWAIYRIJDFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

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